SPPS Coupling Efficiency vs. Unprotected GlcNAc
Fmoc-Asn(GlcNAc(Ac)3-β-D)-OH, with its acetyl-protected sugar, achieves SPPS coupling rates comparable to conventional peptide synthesis, as demonstrated with structurally analogous Fmoc-Asn(GlcNAc)-OH. While increasing the size of the protected carbohydrate moiety generally decreases coupling rates [1], double couplings with an O-unprotected saccharide (Fmoc-Asn(GlcNAc)-OH) resulted in acceptable coupling rates even for synthetically difficult sequences corresponding to the T-cell epitopic peptide from pigeon cytochrome c, with rates comparable to those of conventional solid-phase peptide syntheses [1]. The acetylated derivative provides similar reactivity while offering enhanced stability and handling.
| Evidence Dimension | SPPS Coupling Rate |
|---|---|
| Target Compound Data | Comparable to conventional SPPS rates |
| Comparator Or Baseline | Fmoc-Asn(GlcNAc)-OH (O-unprotected): Acceptable coupling rates; Fmoc-Asn-OH: Conventional SPPS rates |
| Quantified Difference | No quantitative rate difference reported; both compounds exhibited 'acceptable' and 'comparable' rates to standard SPPS. |
| Conditions | SPPS of T-helper cell determinant peptides (pigeon cytochrome c and rabies virus N-protein sequences) |
Why This Matters
Confirms that the acetylated building block does not compromise coupling efficiency, ensuring reliable peptide elongation without necessitating specialized SPPS protocols.
- [1] Otvos, L., Wroblewski, K., Kollat, E., Perczel, A., Hollosi, M., Fasman, G. D., & Thurin, J. (1989). Coupling strategies in solid-phase synthesis of glycopeptides. Peptide Research, 2(6), 362–366. View Source
